molecular formula C₁₉H₁₈D₅IO B1159710 17-Iodo-3-O-methyl Estratetraenol-d5

17-Iodo-3-O-methyl Estratetraenol-d5

Cat. No.: B1159710
M. Wt: 399.32
Attention: For research use only. Not for human or veterinary use.
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Description

17-Iodo-3-O-methyl Estratetraenol-d5 (CAS: 105644-55-1) is a deuterated steroid derivative with the molecular formula C19H23IO and a molecular weight of 394.29 g/mol . Its structure features an iodine atom at the C17 position, a methyl ether group at C3, and five deuterium substitutions (denoted by "-d5"), which enhance metabolic stability in research applications. This compound serves as a key intermediate in synthesizing 17-Epiestriol, a hormone analog .

Properties

Molecular Formula

C₁₉H₁₈D₅IO

Molecular Weight

399.32

Synonyms

17-Iodo-3-methoxy-estra-1,3,5(10),16-tetraene-d5; 

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

17-Iodoandrosta-5,16-dien-3beta-ol
  • CAS : 32138-69-5
  • Molecular Formula : C19H27IO
  • Molecular Weight : 398.33 g/mol
  • Key Features: Iodine substitution at C17 and a dienol backbone, but lacks deuterium and the C3 methyl ether group .
  • Applications: Primarily used in steroid receptor studies due to its iodinated structure.
3-O-Methyl 17β-Estradiol-d5 17-O-Tetrahydropyran
  • Molecular Formula : C24H29D5O3
  • Molecular Weight : 375.56 g/mol
  • Key Features: Deuterated (d5) with a C3 methyl ether and a tetrahydropyran group at C15. Shares deuterium labeling with 17-Iodo-3-O-methyl Estratetraenol-d5 but replaces iodine with a tetrahydropyran moiety .
  • Applications : Used as a protected form of deuterated estradiol in metabolic studies. The absence of iodine reduces its utility in radiolabeling but enhances solubility compared to iodinated analogues .

Functional Analogues

3-[123I]Iodo-O-methyl-alpha-methyl-L-tyrosine (OMIMT)
  • Key Features: A radiopharmaceutical amino acid derivative with iodine-123 labeling and a methyl ether group. Used in SPECT imaging for brain tumor detection .
  • Comparison: While structurally distinct (amino acid vs. steroid), OMIMT shares iodine labeling and methyl ether functionalization. Both compounds face challenges in tumor-to-background (T/B) ratios, but this compound’s deuterium may improve in vivo stability .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound 105644-55-1 C19H23IO 394.29 Iodine (C17), methyl ether (C3), deuterated 17-Epiestriol synthesis, tracer studies
17-Iodoandrosta-5,16-dien-3beta-ol 32138-69-5 C19H27IO 398.33 Iodine (C17), dienol backbone Steroid receptor studies
3-O-Methyl 17β-Estradiol-d5 17-O-THP N/A C24H29D5O3 375.56 Deuterated, tetrahydropyran (C17) Metabolic studies, synthesis intermediate
OMIMT N/A C11H13INO3 307.13 Iodine-123, methyl ether SPECT imaging of brain tumors

Key Research Findings

  • Metabolic Stability: Deuterium in this compound slows hepatic metabolism, extending its half-life compared to non-deuterated analogues like 17-Iodoandrosta-5,16-dien-3beta-ol .
  • Tumor Targeting: While OMIMT shows lower T/B ratios than methionine in glioma models, iodinated steroids like this compound may offer niche applications in hormone-sensitive cancers .
  • Synthetic Utility: The C3 methyl ether group in this compound enhances steric protection during synthesis, a feature shared with 3-O-Methyl 17β-Estradiol-d5 .

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